Methyl 4-(aminomethyl)-3-chlorobenzoate

Catalog No.
S3319088
CAS No.
940062-11-3
M.F
C9H10ClNO2
M. Wt
199.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(aminomethyl)-3-chlorobenzoate

CAS Number

940062-11-3

Product Name

Methyl 4-(aminomethyl)-3-chlorobenzoate

IUPAC Name

methyl 4-(aminomethyl)-3-chlorobenzoate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3

InChI Key

VXLLMVXXEXMLNL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)CN)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Cl

Methyl 4-(aminomethyl)-3-chlorobenzoate is an organic compound classified as an aromatic amine and ester. Its chemical formula is C8H8ClNO2C_8H_8ClNO_2, and it features a chlorobenzene ring substituted with an aminomethyl group and a methoxycarbonyl group. The presence of the chlorine atom at the meta position relative to the aminomethyl group enhances its reactivity and potential biological activity. This compound is recognized for its utility in various chemical syntheses and biological applications.

, including:

  • Esterification: The compound can be synthesized via the esterification of 4-aminomethylbenzoic acid with methanol, often in the presence of hydrochloric acid, which acts as a catalyst .
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, facilitating the formation of various derivatives.
  • Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions, where it reacts with aryl halides to form biaryl compounds, useful in medicinal chemistry .

The synthesis of methyl 4-(aminomethyl)-3-chlorobenzoate primarily involves:

  • Esterification Process:
    • Reacting 4-aminomethylbenzoic acid with methanol under reflux conditions in the presence of hydrochloric acid.
    • The reaction typically requires careful temperature control and pH adjustments to optimize yield and minimize hydrolysis of the ester .
  • Alternative Synthetic Routes:
    • Other methods may include modifications of existing synthetic pathways or utilizing different solvents or catalysts to enhance reaction efficiency.

Interaction studies involving methyl 4-(aminomethyl)-3-chlorobenzoate focus on its reactivity with biological molecules and other chemicals. Preliminary findings suggest that:

  • The compound may interact with enzymes or receptors due to its amino group, potentially influencing biological pathways.
  • Further research is needed to elucidate specific interactions and their implications for drug design.

Methyl 4-(aminomethyl)-3-chlorobenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(aminomethyl)benzoateSimilar structure without chlorineMore commonly used in various applications
Methyl 3-(aminomethyl)benzoateAminomethyl group at the meta positionDifferent biological activity profile
Methyl 4-(chlorobenzoate)Lacks aminomethyl functionalityPrimarily used as an intermediate

Methyl 4-(aminomethyl)-3-chlorobenzoate is unique due to its combination of an aminomethyl group and a chlorine atom, which may enhance its reactivity compared to similar compounds. This structural configuration allows for diverse applications in medicinal chemistry and synthetic organic chemistry.

XLogP3

1.3

Wikipedia

Methyl 4-(aminomethyl)-3-chlorobenzoate

Dates

Modify: 2023-08-19

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